Cas no 57611-19-5 (5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole)
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-Chlormethyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazol
- 5-Chloromethyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazole
- AC1Q1XJT
- ACMC-209lza
- ANW-32756
- CTK5A7161
- AS-37260
- DTXSID50502903
- AKOS005350706
- DB-072349
- SY014214
- SCHEMBL10936153
- Z330887764
- MFCD00452243
- 57611-19-5
- EN300-35178
- AB06014
-
- MDL: MFCD00452243
- Inchi: 1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2
- InChI Key: DKZJFBGPUIIFGW-UHFFFAOYSA-N
- SMILES: ClCC1=NC(C2C=CC(=CC=2)[N+](=O)[O-])=NO1
Computed Properties
- Exact Mass: 239.01000
- Monoisotopic Mass: 239.0097688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- Density: 1.466
- Boiling Point: 408.125°C at 760 mmHg
- Flash Point: 200.627°C
- Refractive Index: 1.596
- PSA: 84.74000
- LogP: 2.90680
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040858-1g |
5-Chloromethyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazole |
57611-19-5 | 97% | 1g |
£149.00 | 2022-03-01 | |
| Fluorochem | 040858-5g |
5-Chloromethyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazole |
57611-19-5 | 97% | 5g |
£436.00 | 2022-03-01 | |
| Fluorochem | 040858-10g |
5-Chloromethyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazole |
57611-19-5 | 97% | 10g |
£700.00 | 2022-03-01 | |
| Alichem | A019118589-5g |
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
57611-19-5 | 95% | 5g |
$571.34 | 2023-09-01 | |
| Alichem | A019118589-10g |
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
57611-19-5 | 95% | 10g |
$809.00 | 2023-09-01 | |
| TRC | C650688-100mg |
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
57611-19-5 | 100mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C650688-500mg |
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
57611-19-5 | 500mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C650688-1g |
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
57611-19-5 | 1g |
$ 230.00 | 2022-04-01 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014214-5g |
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
57611-19-5 | ≥95% | 5g |
¥6950.00 | 2025-04-14 | |
| A2B Chem LLC | AG66861-5g |
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
57611-19-5 | 98% | 5g |
$196.00 | 2024-04-19 |
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Suppliers
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Recent Advances in the Study of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 57611-19-5)
The compound 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 57611-19-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development and medicinal chemistry.
One of the key areas of research involves the synthesis and optimization of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route with improved yield and purity. The researchers utilized a multi-step reaction sequence, starting from 4-nitrobenzonitrile, to achieve the target compound. The optimized conditions included the use of hydroxylamine hydrochloride and chloromethylation reagents, resulting in a yield of 78% and high purity (>95%).
In terms of biological activity, recent investigations have highlighted the compound's potential as an antimicrobial agent. A 2023 study in the European Journal of Medicinal Chemistry reported that 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 2-8 µg/mL. The study also suggested that the compound's mechanism of action may involve disruption of bacterial cell wall synthesis.
Another promising area of research is the compound's potential anticancer properties. A recent preprint (2024) from a collaborative research group indicated that 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole demonstrated selective cytotoxicity against certain cancer cell lines, particularly those with high expression of oxidative stress-related proteins. The study proposed that the compound's nitro group and oxadiazole ring contribute to its ability to generate reactive oxygen species (ROS), leading to cancer cell apoptosis.
Structural-activity relationship (SAR) studies have also been conducted to explore modifications of the 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole scaffold. Researchers have investigated the effects of substituting the nitro group with other electron-withdrawing or donating groups, as well as replacing the chloromethyl moiety with other functional groups. These modifications have led to derivatives with improved pharmacokinetic properties and target specificity.
In conclusion, 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 57611-19-5) represents a versatile scaffold with multiple therapeutic potentials. Ongoing research continues to uncover its mechanisms of action and optimize its pharmacological profile. Future directions may include in vivo studies to evaluate its efficacy and safety, as well as further structural modifications to enhance its drug-like properties.
57611-19-5 (5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole) Related Products
- 54042-98-7(1,2,4-Oxadiazole, 5-(chloromethyl)-3-[(4-nitrophenyl)methyl]-)
- 73217-32-0(1,2,4-Oxadiazole, 3-(chloromethyl)-5-(4-nitrophenyl)-)
- 92453-48-0(Benzenamine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitro-)
- 6674-17-5(4-(5-Chloromethyl-1,2,4oxadiazol-3-yl)-aniline)
- 6595-78-4(5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole)
- 886365-77-1(1,2,4-Oxadiazole,5-(chloromethyl)-3-(2-chloro-5-nitrophenyl)-)
- 25283-98-1(5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole)
- 187399-90-2(5-Chloromethyl-3-(4-chloro-3-nitrophenyl)-1,2,4oxadiazole)
- 57611-17-3(1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3,5-dinitrophenyl)-)
- 6595-79-5(3-5-(Chloromethyl)-1,2,4-oxadiazol-3-ylaniline)